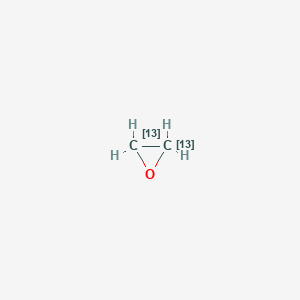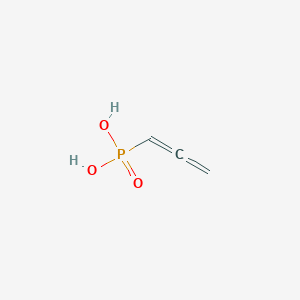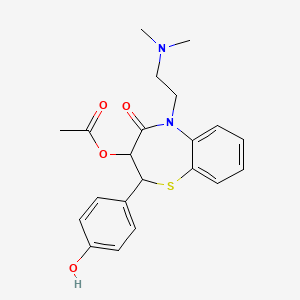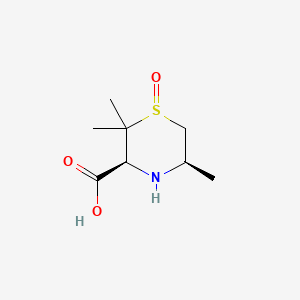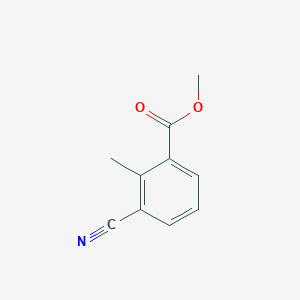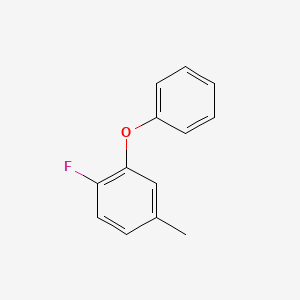
1-氟-4-甲基-2-苯氧基苯
概述
描述
1-Fluoro-4-methyl-2-phenoxybenzene is a chemical compound with the molecular formula C13H11FO . It is also known as 4-FLUORO-3-(PHENOXY)TOLUENE .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-4-methyl-2-phenoxybenzene consists of 13 carbon atoms, 11 hydrogen atoms, and 1 fluorine atom .科学研究应用
我搜索了“1-氟-4-甲基-2-苯氧基苯”在科学研究中的应用,但遗憾的是,现有的信息有限,并没有提供该化合物的详细应用信息。 搜索结果主要包括供应商信息和基本化学性质 .
作用机制
The mechanism of action of 1-Fluoro-4-methyl-2-phenoxybenzene is not well understood. However, it is known that 1-Fluoro-4-methyl-2-phenoxybenzene can interact with a variety of biological molecules, such as proteins, nucleic acids, and enzymes. 1-Fluoro-4-methyl-2-phenoxybenzene can bind to proteins, forming a complex that can alter the structure and function of the protein. It can also interact with nucleic acids, forming a complex that can alter the structure and function of the nucleic acid. Finally, 1-Fluoro-4-methyl-2-phenoxybenzene can interact with enzymes, altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Fluoro-4-methyl-2-phenoxybenzene are not well understood. However, it is known that 1-Fluoro-4-methyl-2-phenoxybenzene can interact with a variety of biological molecules, such as proteins, nucleic acids, and enzymes, and can alter their structure and function. 1-Fluoro-4-methyl-2-phenoxybenzene has also been shown to have an effect on the activity of enzymes involved in the metabolism of drugs and other compounds.
实验室实验的优点和局限性
The advantages of using 1-Fluoro-4-methyl-2-phenoxybenzene in laboratory experiments include its availability, its relatively low cost, and its stability. 1-Fluoro-4-methyl-2-phenoxybenzene is widely available and can be easily synthesized from a variety of starting materials. It is also relatively inexpensive compared to other compounds used in laboratory experiments. Finally, 1-Fluoro-4-methyl-2-phenoxybenzene is stable and does not decompose easily, making it suitable for use in long-term experiments.
The main limitation of using 1-Fluoro-4-methyl-2-phenoxybenzene in laboratory experiments is its lack of specificity. 1-Fluoro-4-methyl-2-phenoxybenzene can interact with a variety of biological molecules, and its effects on those molecules may not be specific. This can make it difficult to interpret the results of laboratory experiments involving 1-Fluoro-4-methyl-2-phenoxybenzene.
未来方向
There are a number of potential future directions for research involving 1-Fluoro-4-methyl-2-phenoxybenzene. For example, further research could be conducted to better understand the mechanism of action of 1-Fluoro-4-methyl-2-phenoxybenzene, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop methods for using 1-Fluoro-4-methyl-2-phenoxybenzene in specific laboratory experiments, such as those involving the study of proteins or enzymes. Finally, further research could be conducted to develop new synthetic methods for the synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene and other fluorinated compounds.
属性
IUPAC Name |
1-fluoro-4-methyl-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKFYEKKPVEUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558101 | |
| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74483-53-7 | |
| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74483-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)
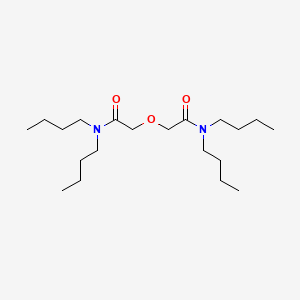
![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)
![[2-(Bromomethyl)phenyl]acetic acid](/img/structure/B1601732.png)
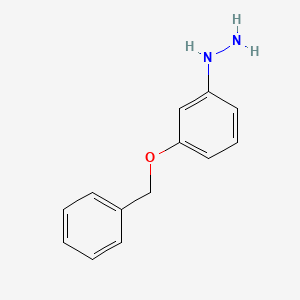
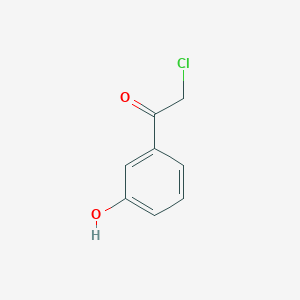

![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)
